molecular formula C12H16ClN3O B8214922 1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No.: B8214922
M. Wt: 253.73 g/mol
InChI Key: BVPAFMCMGLEAPT-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a compound that belongs to the benzodiazole class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the following steps:

  • Initial formation of the benzodiazole ring: This is usually achieved by reacting a substituted aniline with a suitable aldehyde under acidic conditions.

  • Addition of the pyrrolidine moiety: This step involves the nucleophilic addition of the pyrrolidine ring to the benzodiazole structure, often under basic conditions to facilitate the reaction.

  • Formation of the hydrochloride salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the synthesis is optimized for cost-efficiency and yield. The reactions are often conducted in large reactors with strict control over temperature, pressure, and reaction time to maximize the output of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

  • Reduction: Reduction can occur at the benzodiazole ring, typically yielding partially or fully hydrogenated products.

  • Substitution: The compound can participate in electrophilic substitution reactions, primarily at the benzene ring of the benzodiazole moiety.

Common Reagents and Conditions

  • Oxidation: Common reagents include hydrogen peroxide and peracids.

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

  • Substitution: Nitration and sulfonation reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used under controlled temperatures.

Major Products Formed

  • Oxidation: N-oxides of 1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride.

  • Reduction: Hydrogenated derivatives of the original compound.

  • Substitution: Nitro or sulfonic acid derivatives, depending on the reagent used.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules. It serves as a scaffold for drug design and development due to its stable benzodiazole core.

Biology

Medicine

The compound is being investigated for its therapeutic potential in neurological disorders, given its ability to interact with specific molecular targets in the brain.

Industry

In the chemical industry, it is used as a starting material for the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride exerts its effects by interacting with specific molecular targets such as receptors or enzymes. The benzodiazole ring mimics the structure of endogenous ligands, allowing it to modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

  • 1-ethyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Uniqueness

Compared to these similar compounds, 1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride offers unique structural features that enhance its binding affinity and specificity for certain biological targets, making it a promising candidate for further scientific research and application.

There you have it—an in-depth look at a rather niche but fascinating compound. What piques your interest about this chemical?

Properties

IUPAC Name

1-methyl-3-[(3S)-pyrrolidin-3-yl]benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-14-10-4-2-3-5-11(10)15(12(14)16)9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPAFMCMGLEAPT-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N(C1=O)[C@H]3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.